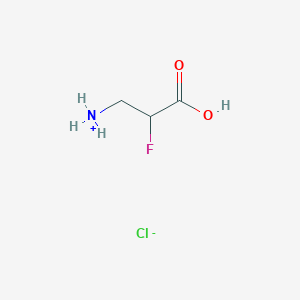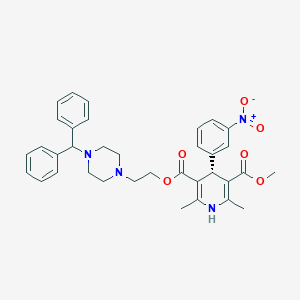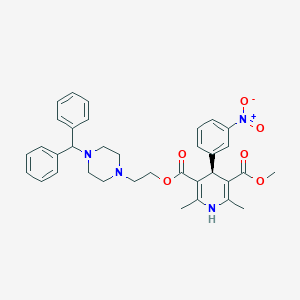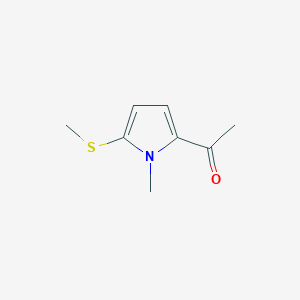
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrroles. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone in lab experiments is its potential anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are many future directions for research involving 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone. One possible direction is to further investigate its mechanism of action and potential applications in cancer research. Additionally, it may be useful to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Further research is also needed to evaluate its safety and efficacy as a drug.
Synthesemethoden
The synthesis of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone involves the reaction of 1-methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde with ethyl acetate in the presence of a base catalyst. This reaction results in the formation of the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. It has been found to have potential anticancer properties and has been used in cancer research. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
156210-71-8 |
|---|---|
Produktname |
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone |
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-(1-methyl-5-methylsulfanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)7-4-5-8(11-3)9(7)2/h4-5H,1-3H3 |
InChI-Schlüssel |
IWCCUGSDQZIIER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(N1C)SC |
Kanonische SMILES |
CC(=O)C1=CC=C(N1C)SC |
Synonyme |
Ethanone, 1-[1-methyl-5-(methylthio)-1H-pyrrol-2-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



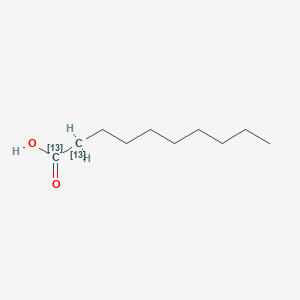
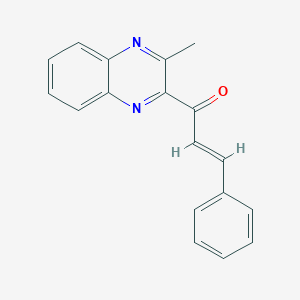
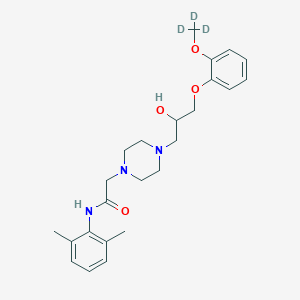
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
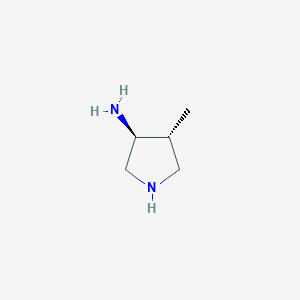
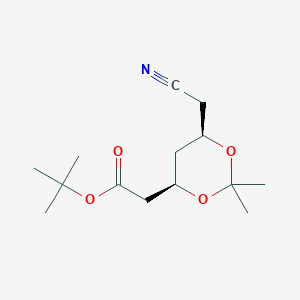
![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
